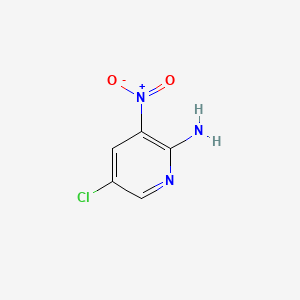

2-Amino-5-chloro-3-nitropyridine

Descripción general

Descripción

“2-Amino-5-chloro-3-nitropyridine” is a chemical compound with the empirical formula C5H4ClN3O2 . It has a molecular weight of 173.56 . It appears as a solid substance that can range in color from light yellow to brown to dark green .

Synthesis Analysis

The synthesis of nitropyridine derivatives, such as “2-Amino-5-chloro-3-nitropyridine”, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent . This reaction yields the N-nitropyridinium ion, which when reacted with SO2/HSO3– in water, produces 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Molecular Structure Analysis

The molecular structure of “2-Amino-5-chloro-3-nitropyridine” can be represented by the SMILES string Nc1ncc(Cl)cc1N+=O .

Chemical Reactions Analysis

The reactions of “2-Amino-5-chloro-3-nitropyridine” with hydrazine hydrate result in the elimination of the amino group and reduction of the nitro group . This reaction mechanism involves the addition of hydrazine hydrate at the N-C2 bond, followed by elimination of ammonia and reduction of the nitro group .

Physical And Chemical Properties Analysis

“2-Amino-5-chloro-3-nitropyridine” is a solid substance at 20 degrees Celsius . It has a melting point range of 194.0 to 198.0 degrees Celsius . It is soluble in dimethylformamide .

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Amino-5-chloro-3-nitropyridine is an important raw material used in organic synthesis . It can be used as a building block in the synthesis of various complex organic compounds.

Pharmaceuticals

This compound plays a significant role in the pharmaceutical industry . It can be used as an intermediate in the synthesis of various drugs. However, the specific drugs that use this compound aren’t mentioned in the sources.

Agrochemicals

2-Amino-5-chloro-3-nitropyridine is also used in the production of agrochemicals . These could include pesticides, herbicides, or fertilizers, although the exact products aren’t specified in the sources.

Dye Stuffs

This compound is used in the production of dyestuffs . It could potentially be used in the synthesis of various dyes, although the specific dyes aren’t mentioned in the sources.

Nonlinear Optics

A related compound, 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1) (2A5NP4CBA), has been synthesized and grown as optically transparent single crystals for nonlinear optical (NLO) and optical limiting applications . It’s possible that 2-Amino-5-chloro-3-nitropyridine could have similar applications.

Laser Applications

The same study also mentions that the grown crystal of 2A5NP4CBA has good thermal stability and is suitable for high-power laser applications . This suggests that 2-Amino-5-chloro-3-nitropyridine could potentially be used in similar applications.

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known to be used as a biochemical reagent in proteomics research , suggesting it may interact with various proteins or enzymes in the body.

Biochemical Pathways

It’s known that nitropyridines can be used in suzuki–miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This suggests that 2-Amino-5-chloro-3-nitropyridine may play a role in the formation of carbon–carbon bonds in biochemical pathways.

Pharmacokinetics

It’s slightly soluble in water and soluble in dimethyl sulfoxide and chloroform , which may influence its absorption and distribution in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-5-chloro-3-nitropyridine. For instance, its solubility in different solvents suggests that the compound’s action may be influenced by the polarity of its environment. Additionally, safety data indicates that it may cause skin and eye irritation, and may be harmful if inhaled , suggesting that its handling and use require specific environmental conditions to ensure safety.

Propiedades

IUPAC Name |

5-chloro-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILTXHIJUUIMPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10961294 | |

| Record name | 5-Chloro-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10961294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-chloro-3-nitropyridine | |

CAS RN |

5409-39-2, 409-39-2 | |

| Record name | 5409-39-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10961294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-chloro-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

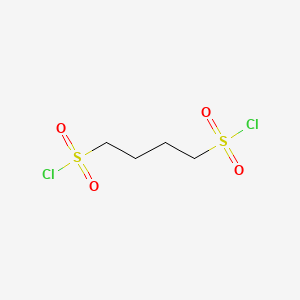

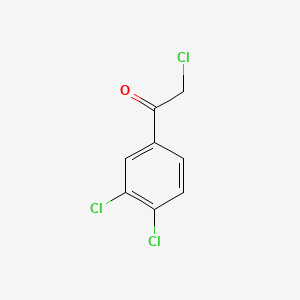

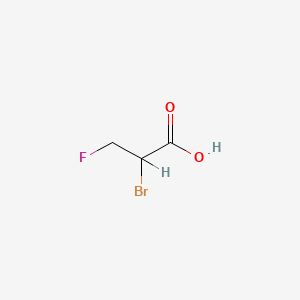

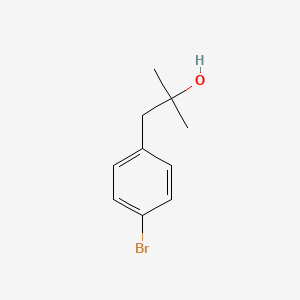

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

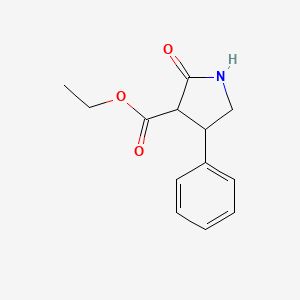

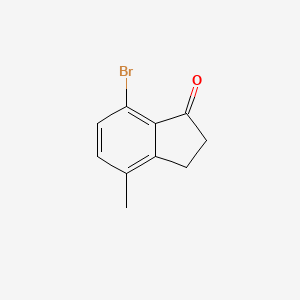

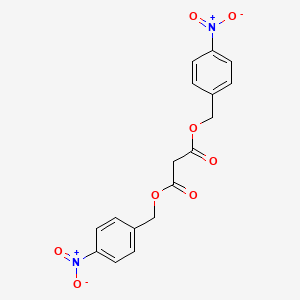

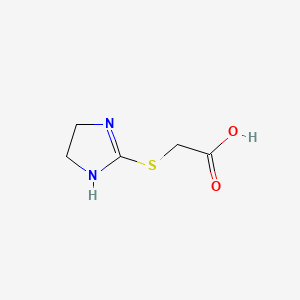

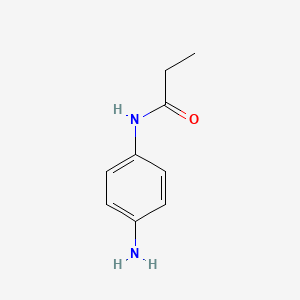

Feasible Synthetic Routes

Q & A

Q1: What are the key structural characteristics of 2-Amino-5-chloro-3-nitropyridine?

A1: 2-Amino-5-chloro-3-nitropyridine is an organic compound with the molecular formula C5H4ClN3O2. While its exact molecular weight isn't specified in the provided abstracts, it can be calculated as 189.56 g/mol. Research utilizes spectroscopic techniques to characterize this compound. [, ] For instance, studies employ techniques like FTIR and FT-Raman spectroscopy, along with UV-Visible spectral analysis. [] These methods help researchers understand the vibrational frequencies associated with different bonds and the electronic transitions within the molecule.

Q2: How is computational chemistry being used to study 2-Amino-5-chloro-3-nitropyridine?

A2: Researchers are employing computational methods like Density Functional Theory (DFT) to analyze 2-Amino-5-chloro-3-nitropyridine. [] DFT calculations can provide insights into the electronic structure and properties of the molecule. Additionally, molecular docking studies are being conducted. [] This computational technique helps predict the preferred orientation of a molecule, in this case, 2-Amino-5-chloro-3-nitropyridine, when bound to a target protein. These simulations can help researchers understand potential interactions and binding affinities.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B1267286.png)